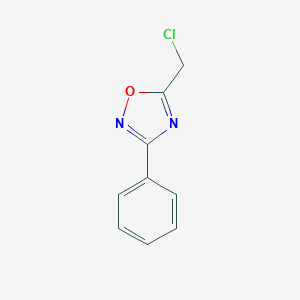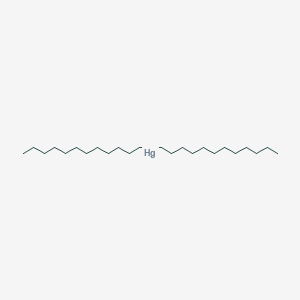
Didodecylmercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didodecylmercury, also known as DDM, is a chemical compound that has been used in scientific research for many years. It is a surfactant that is commonly used to solubilize membrane proteins and is known to be a potent inhibitor of ATPase activity. DDM has been found to have several advantages and limitations for lab experiments, making it an important tool for researchers in the field of biochemistry and molecular biology.
Mecanismo De Acción
The mechanism of action of didodecylmercury is not fully understood, but it is believed to interact with the hydrophobic regions of membrane proteins, disrupting the lipid bilayer and allowing the protein to be solubilized. Didodecylmercury is also known to interact with the transmembrane domains of proteins, stabilizing them in a detergent micelle.
Efectos Bioquímicos Y Fisiológicos
Didodecylmercury is known to have several biochemical and physiological effects. It has been shown to disrupt the lipid bilayer of cells, leading to membrane damage and cell death. Didodecylmercury has also been found to inhibit the activity of ATPases, which are enzymes that hydrolyze ATP to provide energy for cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using didodecylmercury in lab experiments is its ability to solubilize membrane proteins without denaturing them. Didodecylmercury is also known to be a potent inhibitor of ATPase activity, making it a valuable tool for studying the function of membrane-bound enzymes. However, Didodecylmercury has some limitations, including its potential toxicity and the fact that it can interfere with certain biochemical assays.
Direcciones Futuras
There are several future directions for research on didodecylmercury. One area of interest is the development of new surfactants that can solubilize membrane proteins with greater efficiency and specificity. Another area of research is the study of the effects of Didodecylmercury on the structure and function of membrane proteins, as well as its potential use as a therapeutic agent for certain diseases. Finally, there is a need for further research on the potential toxicity of Didodecylmercury and its effects on the environment.
Métodos De Síntesis
Didodecylmercury can be synthesized by reacting mercury with dodecyl bromide in the presence of a palladium catalyst. The reaction produces a mixture of mono- and didodecylmercury, which can be separated by chromatography. The final product is a white crystalline solid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Didodecylmercury has been widely used in scientific research as a detergent to solubilize and stabilize membrane proteins. It is known to be a potent inhibitor of ATPase activity, making it a valuable tool for studying the function of membrane-bound enzymes. Didodecylmercury has also been used to study the structure and function of ion channels, transporters, and receptors.
Propiedades
Número CAS |
10217-68-2 |
|---|---|
Nombre del producto |
Didodecylmercury |
Fórmula molecular |
C24H50Hg |
Peso molecular |
539.2 g/mol |
Nombre IUPAC |
didodecylmercury |
InChI |
InChI=1S/2C12H25.Hg/c2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*1,3-12H2,2H3; |
Clave InChI |
SIKMYRLHKSUYRD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[Hg]CCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCC[Hg]CCCCCCCCCCCC |
Otros números CAS |
10217-68-2 |
Pictogramas |
Acute Toxic; Health Hazard; Environmental Hazard |
Sinónimos |
DIDODECYLMERCURY |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



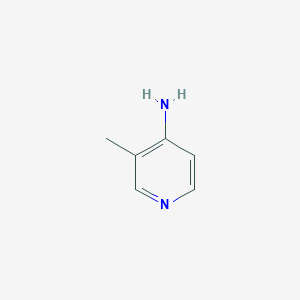
![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)
![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)
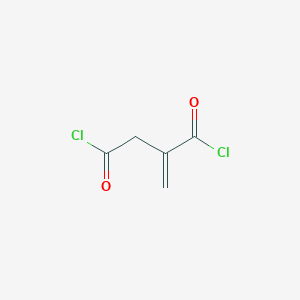
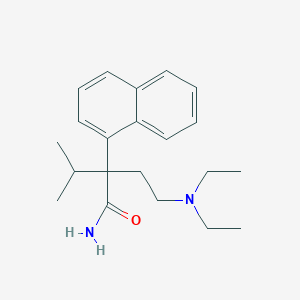
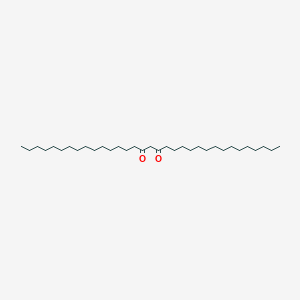
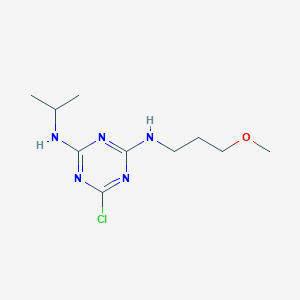
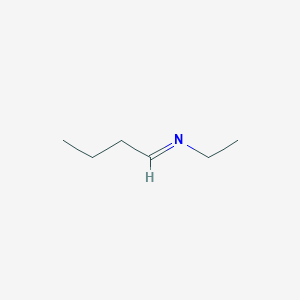
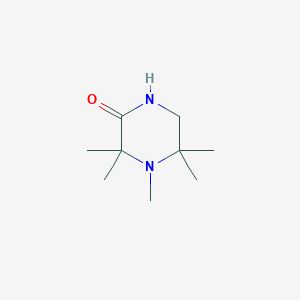
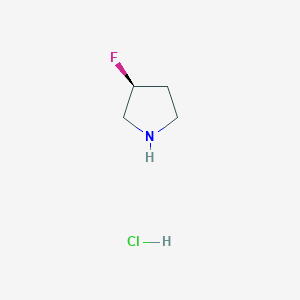
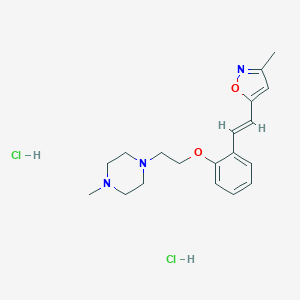
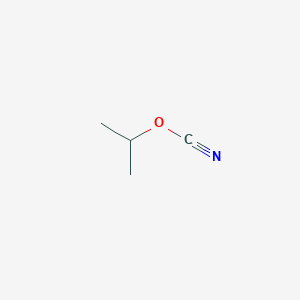
![1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT](/img/structure/B157742.png)
